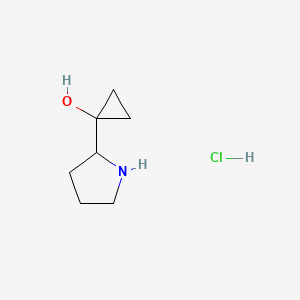

1-(2-Pyrrolidinyl)cyclopropanol hydrochloride

Descripción

1-(2-Pyrrolidinyl)cyclopropanol hydrochloride is a cyclopropanol derivative featuring a pyrrolidinyl substituent on the cyclopropane ring. Cyclopropanol derivatives are notable for their strained three-membered ring, which can influence both physicochemical properties and biological activity. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Propiedades

IUPAC Name |

1-pyrrolidin-2-ylcyclopropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-7(3-4-7)6-2-1-5-8-6;/h6,8-9H,1-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEBCKYGVHTXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2(CC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2191401-19-9 | |

| Record name | Cyclopropanol, 1-(2-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2191401-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Ylide-Mediated Cyclopropanation of Vinylpyrrolidine Derivatives

The most direct route to 1-(2-pyrrolidinyl)cyclopropanol involves ylide-mediated cyclopropanation of vinylpyrrolidine precursors. Adapted from pyrimidinyl cyclopropane syntheses, this method employs t-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate a nitrogen ylide, which reacts with 2-vinylpyrrolidine to form the cyclopropane core (Scheme 1).

Procedure :

- Ylide Generation : DABCO (1.2 equiv.) and t-butyl bromoacetate (1.0 equiv.) are stirred in dichloromethane at 0°C for 30 min.

- Cyclopropanation : 2-Vinylpyrrolidine (1.0 equiv.) is added dropwise, and the mixture is refluxed for 12 h.

- Ester Hydrolysis : The resultant cyclopropane ester is treated with aqueous NaOH (2.0 M) at 60°C for 4 h, followed by acidification (HCl) to yield the cyclopropanol.

- Salt Formation : The free base is dissolved in ethanol and treated with concentrated HCl to precipitate the hydrochloride salt.

Key Insights :

- Yields range from 55–70%, with diastereoselectivity influenced by the pyrrolidine’s stereochemistry.

- The ester-to-alcohol conversion is critical for avoiding byproducts from decarboxylation.

Donor–Acceptor Cyclopropane Ring-Opening with Pyrrolidine

Donor–acceptor (DA) cyclopropanes, such as dimethyl 2-arylcyclopropane-1,1-dicarboxylates, undergo Lewis acid-catalyzed ring-opening with pyrrolidine to form γ-amino esters, which are subsequently lactamized and dealkoxycarbonylated (Scheme 2).

Procedure :

- Ring-Opening : DA cyclopropane (1.0 equiv.) and pyrrolidine (1.2 equiv.) are reacted in dichloroethane (DCE) with Ni(ClO₄)₂·6H₂O (10 mol%) at 45°C for 2 h.

- Lactamization : The intermediate γ-amino ester is cyclized in toluene with acetic acid (2.0 equiv.) under reflux for 7 h.

- Dealkoxycarbonylation : Alkaline saponification (NaOH, ethanol/H₂O) and thermolysis (160°C, microwave) remove the ester group, yielding the cyclopropanol.

- Hydrochloride Formation : The product is treated with HCl gas in diethyl ether.

Key Insights :

- Nickel perchlorate enhances regioselectivity, favoring attack at the cyclopropane’s donor site.

- Chromatographic purification is required only after dealkoxycarbonylation, simplifying scalability.

Copper-Catalyzed Asymmetric Cyclopropanation

For enantioselective synthesis, copper-catalyzed cyclopropanation of N-propargyl ynamides offers a chiral route (Scheme 3). This method, originally developed for benzannulated systems, is adaptable to pyrrolidine-containing substrates.

Procedure :

- Substrate Preparation : N-Propargyl ynamide 1 is synthesized from 2-ethynylpyrrolidine and propargyl bromide.

- Cyclopropanation : Cu(MeCN)₄PF₆ (10 mol%) and chiral bisphosphine ligand L2 (12 mol%) catalyze the reaction in DCM at 35°C for 24 h.

- Oxidation : The cyclopropane intermediate is oxidized with m-CPBA to introduce the hydroxyl group.

- Salt Formation : The product is treated with HCl in ethyl acetate.

Key Insights :

- Enantiomeric excess (ee) reaches 91–96% with BOX ligands.

- Oxidation conditions must avoid epoxide formation, which complicates purification.

Comparative Analysis of Synthetic Routes

- Ylide-mediated synthesis is preferred for large-scale production due to operational simplicity.

- Copper-catalyzed methods are optimal for chiral applications, though ligand costs may limit industrial use.

Purification and Resolution Strategies

Crude 1-(2-pyrrolidinyl)cyclopropanol often requires resolution to separate diastereomers or enantiomers. Chiral resolution via salt formation with (S)-1-(1-naphthyl)ethylamine achieves >99% ee.

Procedure :

- The racemic free base is dissolved in hot ethanol.

- (S)-1-(1-Naphthyl)ethylamine (1.05 equiv.) is added, and the mixture is cooled to −20°C.

- The diastereomeric salt is filtered and recrystallized from methanol/water.

- The resolved free base is treated with HCl to regenerate the hydrochloride.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Pyrrolidinyl)cyclopropanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction may produce different alcohols or amines.

Aplicaciones Científicas De Investigación

1-(2-Pyrrolidinyl)cyclopropanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2-Pyrrolidinyl)cyclopropanol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and cyclopropanol moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share structural motifs with 1-(2-Pyrrolidinyl)cyclopropanol hydrochloride, including cyclopropane/pyrrolidinyl groups or related pharmacological activity:

Table 1: Structural and Pharmacological Comparison

Key Observations:

- Cyclopropane vs.

- Substituent Effects: The 2-pyrrolidinyl group may confer selectivity for specific receptors, as seen in Alizapride’s dopamine antagonism . Phenyl or benzotriazole substituents (e.g., Alizapride) increase lipophilicity but reduce solubility compared to cyclopropanol derivatives .

- Stereochemistry: The (1S,2R) configuration in the propanol analog () highlights the importance of stereochemistry in biological activity, a factor that may apply to the target compound .

Pharmacological Activity Comparison

Dopamine Antagonists :

- Alizapride hydrochloride acts as a dopamine D2 receptor antagonist, utilized for antiemetic purposes . The benzotriazole core distinguishes it from cyclopropanol derivatives but underscores the role of nitrogen-containing heterocycles in receptor binding.

- 1-(2-Pyrrolidinyl)cyclopropanol hydrochloride may share mechanistic similarities due to its pyrrolidinyl group, which is common in neurotransmitter-targeting drugs.

Anticholinergics :

- Procyclidine hydrochloride and Biperiden hydrochloride () feature pyrrolidine/piperidine moieties and act as anticholinergics. The absence of a cyclopropane ring in these compounds suggests that the cyclopropanol structure in the target compound may modulate specificity for different receptors .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | 1-(2-Pyrrolidinyl)cyclopropanol HCl | Alizapride HCl | Procyclidine HCl |

|---|---|---|---|

| Solubility in Water | High (HCl salt expected) | 70 mg/mL | Moderate |

| Molecular Weight | ~186.08 | 352.82 | 323.90 |

| Purity | Not specified | >98% | 98% |

- Solubility : Alizapride’s high solubility (70 mg/mL) is attributed to its ionic hydrochloride salt and polar benzotriazole group . The target compound’s solubility is likely comparable due to similar salt formation.

- Stability: Cyclopropanol derivatives may exhibit lower thermal stability due to ring strain, whereas propanol-based analogs (e.g., Procyclidine) are more stable .

Actividad Biológica

1-(2-Pyrrolidinyl)cyclopropanol hydrochloride, with the chemical formula C7H13NO·HCl, is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a cyclopropanol moiety. This compound has been studied for its potential biological activities, particularly in pharmacology and biochemistry.

The synthesis of 1-(2-Pyrrolidinyl)cyclopropanol hydrochloride typically involves the reaction between pyrrolidine and cyclopropanol under acidic conditions to form the hydrochloride salt. The reaction conditions can vary significantly, impacting the yield and purity of the final product .

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO·HCl |

| Molecular Weight | 161.64 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Biological Activity

Research indicates that 1-(2-Pyrrolidinyl)cyclopropanol hydrochloride exhibits a variety of biological activities, primarily due to its interaction with various molecular targets within biological systems.

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors, which may lead to various biological effects such as modulation of neurotransmitter systems or inhibition of enzyme activity. The presence of both pyrrolidine and cyclopropanol structures allows for unique interactions that can influence physiological responses .

Case Studies and Research Findings

Recent studies have highlighted the potential pharmacological applications of 1-(2-Pyrrolidinyl)cyclopropanol hydrochloride:

- Neuropharmacological Effects : Research has shown that compounds similar to 1-(2-Pyrrolidinyl)cyclopropanol hydrochloride can modulate serotonin and dopamine transporters, suggesting potential applications in treating mood disorders .

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Synthetic Applications : The compound serves as a valuable building block in organic synthesis, particularly in creating more complex pyrrolidine derivatives with potential therapeutic effects .

Comparative Analysis

To better understand the biological activity of 1-(2-Pyrrolidinyl)cyclopropanol hydrochloride, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Pyrrolidine | Neuroactive, used in various drugs | Simple nitrogen heterocycle |

| Cyclopropanol | Reactive three-membered ring alcohol | High strain energy |

| 1-(2-Pyrrolidinyl)cyclopropanol | Potentially neuroactive and antimicrobial | Combination of pyrrolidine and cyclopropanol |

Q & A

Q. What are the optimal synthetic routes for 1-(2-pyrrolidinyl)cyclopropanol hydrochloride, and how can reaction conditions be optimized for high purity?

Methodological Answer: Synthesis typically involves cyclopropanation of a pyrrolidine precursor followed by hydrochlorination. Key steps include:

- Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) to generate strained cyclopropane rings .

- Hydrochlorination : Treat the free base with HCl in anhydrous ethanol to improve solubility and stability .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Purify via recrystallization (e.g., ethanol/ether) to achieve >98% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer : Use complementary analytical techniques:

- NMR : Confirm cyclopropane protons (δ 0.8–1.5 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z calculated for C₇H₁₃ClNO).

- XRD : Resolve stereochemistry if chiral centers are present .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer :

- Solubility : Hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) . For organic solvents, use DMSO or methanol (up to 20 mg/mL) .

- Stability : Store at –20°C in airtight, light-resistant containers. Avoid freeze-thaw cycles, as cyclopropane rings may undergo ring-opening under thermal stress .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?

Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to measure affinity (Kᵢ) .

- Functional Assays : Employ cAMP or calcium flux assays to assess efficacy (EC₅₀/IC₅₀) .

- Data Reconciliation : If binding affinity ≠ functional potency, evaluate allosteric modulation or assay conditions (e.g., GTPγS for G-protein coupling) .

Q. What strategies are recommended for elucidating the mechanism of action in neuropharmacological studies?

Methodological Answer :

- Target Screening : Perform high-throughput screening against GPCRs (e.g., dopamine D₂/D₃, σ receptors) due to structural similarity to bicyclic amines .

- Metabolic Profiling : Use LC-MS/MS to identify active metabolites (e.g., cyclopropanol oxidation products) .

- In Vivo Models : Test in rodent behavioral assays (e.g., forced swim test for antidepressant activity) with dose-ranging (1–50 mg/kg, IP) .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Methodological Answer :

- Core Modifications :

- Replace cyclopropanol with cyclobutanol to assess strain effects .

- Substitute pyrrolidine with piperidine to study ring size impact on target selectivity .

- Pharmacophore Mapping : Use computational docking (e.g., AutoDock Vina) to identify critical hydrogen-bonding motifs (e.g., hydroxyl and amine groups) .

Q. What analytical methods are suitable for detecting degradation products during long-term stability studies?

Methodological Answer :

- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- Detection : Use UPLC-PDA-MS to identify degradation products (e.g., cyclopropane ring-opened aldehydes or pyrrolidine N-oxides) .

- Quantification : Validate stability-indicating methods per ICH Q2(R1) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.